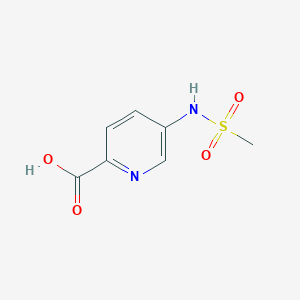
5-Methanesulfonamidopyridine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methanesulfonamidopyridine-2-carboxylic acid is a chemical compound with a pyridine ring substituted with a methanesulfonamide group at the 5-position and a carboxylic acid group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methanesulfonamidopyridine-2-carboxylic acid typically involves the introduction of the methanesulfonamide group and the carboxylic acid group onto the pyridine ring. One common method involves the reaction of 5-aminopyridine-2-carboxylic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like crystallization and chromatography would be employed to achieve the desired product specifications.
化学反应分析
Types of Reactions
5-Methanesulfonamidopyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methanesulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyridine derivatives.
科学研究应用
5-Methanesulfonamidopyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and catalysts.
作用机制
The mechanism of action of 5-methanesulfonamidopyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The methanesulfonamide group can enhance the compound’s binding affinity and specificity for its target, while the carboxylic acid group can influence its solubility and bioavailability.
相似化合物的比较
Similar Compounds
5-Aminopyridine-2-carboxylic acid: Lacks the methanesulfonamide group, making it less versatile in certain applications.
5-Methylsulfonylpyridine-2-carboxylic acid: Contains a methylsulfonyl group instead of methanesulfonamide, which can alter its reactivity and biological activity.
5-Chloropyridine-2-carboxylic acid: Substituted with a chlorine atom, leading to different chemical properties and applications.
Uniqueness
5-Methanesulfonamidopyridine-2-carboxylic acid is unique due to the presence of both the methanesulfonamide and carboxylic acid groups, which confer distinct chemical and biological properties
属性
分子式 |
C7H8N2O4S |
|---|---|
分子量 |
216.22 g/mol |
IUPAC 名称 |
5-(methanesulfonamido)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H8N2O4S/c1-14(12,13)9-5-2-3-6(7(10)11)8-4-5/h2-4,9H,1H3,(H,10,11) |
InChI 键 |
LRPFZRRIVDMTPS-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)NC1=CN=C(C=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


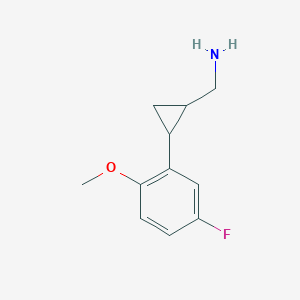
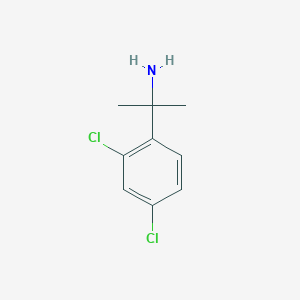
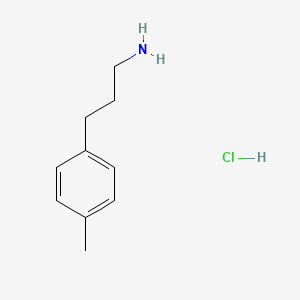
![3-[(3-nitrophenyl)methyl]Pyrrolidine](/img/structure/B15310153.png)
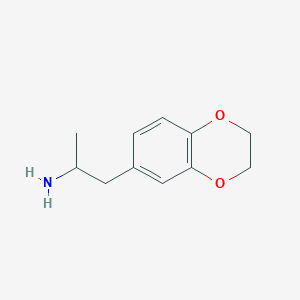

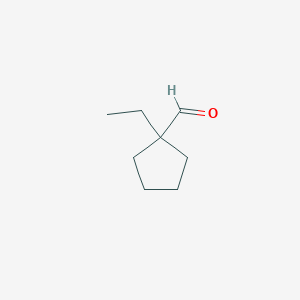
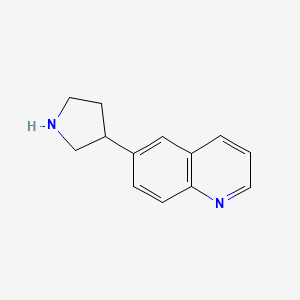
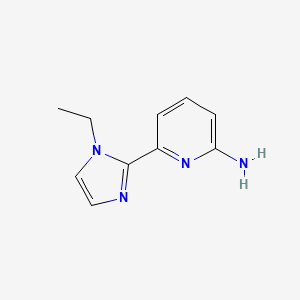
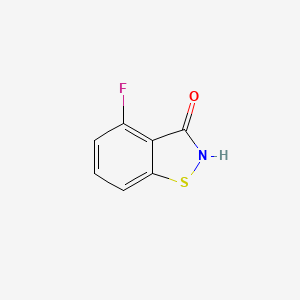
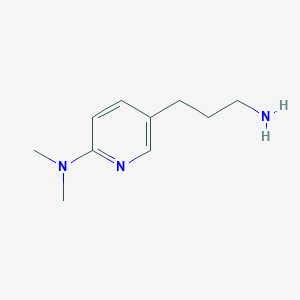
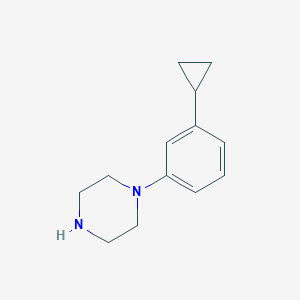
![Methyl 5-methoxy-1h-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B15310212.png)

